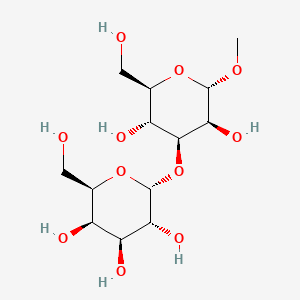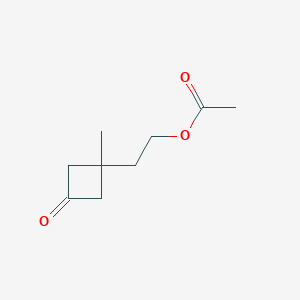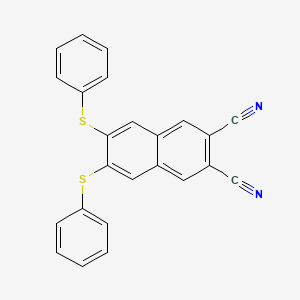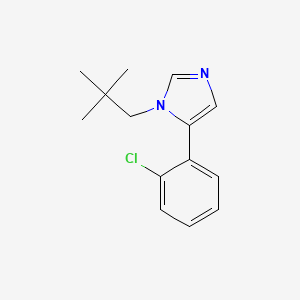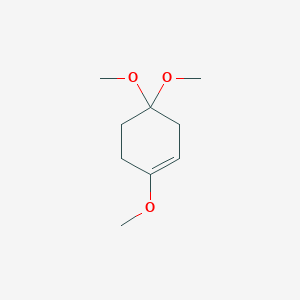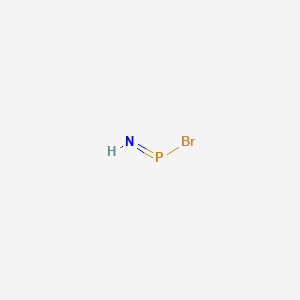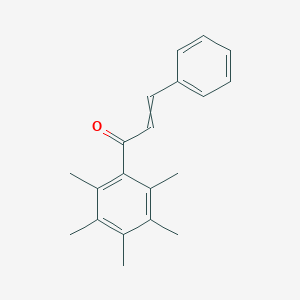![molecular formula C10H7F5O B14294498 1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene CAS No. 114746-33-7](/img/structure/B14294498.png)
1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene is an organic compound characterized by a benzene ring substituted with five fluorine atoms and an allyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene typically involves the reaction of pentafluorophenol with an allyl halide under basic conditions. A common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the pentafluorophenol acts as a nucleophile, displacing the halide from the allyl halide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Epoxides, aldehydes
Reduction: Saturated derivatives
Substitution: Amino or thio-substituted benzene derivatives
Aplicaciones Científicas De Investigación
1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its fluorinated benzene ring which imparts desirable properties like chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism of action of 1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
- 1-Allyl-4-[(3-methyl-2-buten-1-yl)oxy]benzene
- 1,3-Bis[(3-methyl-2-buten-1-yl)oxy]-2-propanol
Comparison: 1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene is unique due to the presence of five fluorine atoms on the benzene ring, which significantly alters its chemical properties compared to similar compounds. The fluorine atoms increase the compound’s electronegativity and chemical stability, making it more resistant to degradation and reactive under specific conditions. This uniqueness makes it valuable in applications requiring high chemical resistance and stability.
Propiedades
Número CAS |
114746-33-7 |
|---|---|
Fórmula molecular |
C10H7F5O |
Peso molecular |
238.15 g/mol |
Nombre IUPAC |
1-but-3-enoxy-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C10H7F5O/c1-2-3-4-16-10-8(14)6(12)5(11)7(13)9(10)15/h2H,1,3-4H2 |
Clave InChI |
TYXFLHIYJMXMJI-UHFFFAOYSA-N |
SMILES canónico |
C=CCCOC1=C(C(=C(C(=C1F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


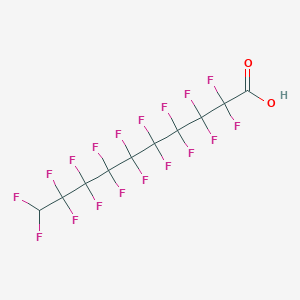
![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)
![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)
![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)
